Lanthanum oxalate

概述

描述

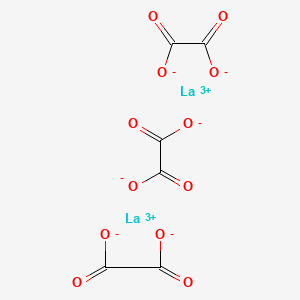

Lanthanum oxalate is an inorganic compound, a salt of lanthanum metal and oxalic acid with the chemical formula La₂(C₂O₄)₃. It typically forms colorless crystals that are poorly soluble in water . This compound is known for its various crystallohydrates, which decompose when heated .

准备方法

Synthetic Routes and Reaction Conditions: Lanthanum oxalate can be synthesized through the reaction of soluble lanthanum nitrate with an excess of oxalic acid:

2La(NO3)3+3(COOH)2→La2(C2O4)3+6HNO3

Alternatively, it can be prepared by reacting lanthanum chloride with oxalic acid:

2LaCl3+3H2C2O4→La2(C2O4)3+6HCl

These reactions typically occur under ambient conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The choice of starting materials and reaction conditions may vary depending on the desired purity and yield of the final product.

化学反应分析

Types of Reactions: Lanthanum oxalate undergoes various chemical reactions, including:

Thermal Decomposition: When heated, this compound decomposes to form lanthanum oxide and carbon dioxide.

Reaction with Acids: this compound reacts with strong acids to form lanthanum salts and oxalic acid.

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis of this compound.

Strong Acids (e.g., Hydrochloric Acid): Used to convert this compound into other lanthanum salts.

Major Products:

Lanthanum Oxide: Formed during the thermal decomposition of this compound.

Lanthanum Salts: Formed when this compound reacts with strong acids.

科学研究应用

Medical Applications

1.1 Treatment of Hyperoxaluria

Lanthanum oxalate has been investigated for its role in managing hyperoxaluria, a condition characterized by excessive oxalate in the urine, which can lead to kidney stones and nephrocalcinosis. Studies have shown that lanthanum carbonate, which can form this compound in vivo, effectively inhibits intestinal absorption of oxalate. This property is crucial for patients with primary hyperoxaluria type 1, where high urinary oxalate levels pose significant health risks.

- Case Studies : In two reported cases involving patients with primary hyperoxaluria type 1, the addition of lanthanum carbonate to their treatment regimen resulted in a significant decrease in plasma and urinary oxalate levels. One patient exhibited a reduction from 110 µmol/L to 22 µmol/L within two months of treatment .

1.2 Nephroprotective Effects

Research indicates that lanthanum carbonate can reduce nephrocalcinosis development in animal models. In studies involving rats subjected to oxalate loading, those treated with lanthanum showed significantly less calcium oxalate crystalluria and reduced nephrocalcinosis compared to untreated controls . This suggests a protective effect against kidney damage caused by high oxalate levels.

Materials Science Applications

2.1 Synthesis of this compound Crystals

This compound is used in materials science for synthesizing various crystalline forms. The compound's ability to form well-defined crystals makes it suitable for applications in optics and electronics.

- Optical Properties : this compound crystals can be doped with other rare earth elements to enhance their optical properties, making them valuable for photonic applications .

2.2 Catalytic Applications

The catalytic properties of this compound have been explored in several chemical reactions. Its ability to act as a catalyst or catalyst support can facilitate various organic transformations, particularly in the synthesis of fine chemicals and pharmaceuticals.

Environmental Applications

3.1 Biorecovery of Rare Earth Elements

Recent studies have highlighted the potential of using fungal systems for the biorecovery of lanthanum from solutions, where this compound is formed as a precipitate. For instance, the fungus Aspergillus niger can produce oxalic acid that interacts with lanthanum ions, leading to the formation of this compound crystals . This biotechnological approach presents an environmentally friendly method for recovering rare earth elements from waste streams.

Summary Table of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medical | Treatment of hyperoxaluria | Reduces intestinal absorption of oxalates |

| Nephroprotective effects | Decreases nephrocalcinosis and crystalluria | |

| Materials Science | Synthesis of crystalline forms | Enhances optical properties through doping |

| Catalytic applications | Acts as a catalyst or support in organic reactions | |

| Environmental Technology | Biorecovery of rare earth elements | Forms precipitates with fungal interactions |

作用机制

Lanthanum oxalate is similar to other metal oxalates such as calcium oxalate, sodium oxalate, magnesium oxalate, strontium oxalate, barium oxalate, potassium oxalate, and beryllium oxalate . this compound is unique due to its specific applications in specialty glass, phosphors, and advanced materials. Its ability to form various crystallohydrates and its thermal decomposition behavior also distinguish it from other metal oxalates .

相似化合物的比较

- Calcium oxalate

- Sodium oxalate

- Magnesium oxalate

- Strontium oxalate

- Barium oxalate

- Potassium oxalate

- Beryllium oxalate

生物活性

Lanthanum oxalate, a compound formed from lanthanum and oxalic acid, has garnered attention for its potential biological activities, particularly in the context of oxalate metabolism and its implications for kidney health. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

This compound can be synthesized through precipitation methods involving lanthanum nitrate and oxalic acid in aqueous solutions. The resulting compound typically forms as a hydrate, which can undergo thermal decomposition to yield lanthanum oxide (La2O3) at elevated temperatures . The thermal stability and decomposition kinetics of this compound have been studied extensively, revealing insights into its structural transformations under varying conditions .

The primary biological activity of this compound is linked to its ability to bind oxalate ions. This property is particularly significant in conditions such as hyperoxaluria, where excessive oxalate levels can lead to kidney stone formation and nephrocalcinosis. Lanthanum carbonate, a related compound, has been shown to inhibit intestinal absorption of oxalate, thereby reducing urinary oxalate excretion . This mechanism is hypothesized to extend to this compound, suggesting that it may also play a role in managing oxalate-related disorders.

Research Findings

1. In Vitro Studies:

In vitro experiments demonstrated that lanthanum effectively binds oxalate ions across a pH range similar to that found in the human intestine. This binding capability was shown to significantly reduce the levels of free oxalate in solution .

2. In Vivo Studies:

A study involving male Sprague-Dawley rats assessed the effects of lanthanum carbonate on nephrocalcinosis development after oxalate administration. Rats treated with lanthanum exhibited markedly lower plasma and urinary oxalate concentrations compared to untreated controls. Histological analysis revealed significantly reduced nephrocalcinosis in the lanthanum-treated group .

3. Case Studies:

Clinical observations have indicated that lanthanum carbonate can effectively lower plasma and urinary oxalate levels in patients with primary hyperoxaluria type 1. In two reported cases, treatment led to notable reductions in both plasma and urinary oxalate concentrations, suggesting therapeutic potential for managing hyperoxaluria .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

属性

CAS 编号 |

537-03-1 |

|---|---|

分子式 |

C6La2O12 |

分子量 |

541.87 g/mol |

IUPAC 名称 |

lanthanum(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.2La/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

InChI 键 |

OXHNIMPTBAKYRS-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[La+3].[La+3] |

规范 SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[La+3].[La+3] |

Key on ui other cas no. |

537-03-1 |

Pictograms |

Irritant; Environmental Hazard |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lanthanum oxalate exists primarily as a decahydrate with the molecular formula La2(C2O4)3•10H2O. Its molecular weight is 703.99 g/mol [].

ANone: Several spectroscopic techniques have been employed to characterize this compound:

- X-ray Diffraction (XRD): XRD analysis reveals the crystalline nature of this compound and enables the determination of its unit cell parameters [].

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of characteristic functional groups, such as water molecules and carboxylic acid groups [].

- Energy-dispersive X-ray fluorescence analysis (EDXRF): EDXRF provides information on the elemental composition of this compound, confirming the presence and ratio of lanthanum, carbon, and oxygen [].

A: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal that this compound decahydrate loses its water molecules around 200 °C []. Further heating leads to the release of CO and CO2 around 350-425 °C, ultimately decomposing into Lanthanum oxide (La2O3) [, , ].

A: The choice of solvent during precipitation significantly impacts the morphology of this compound particles. For instance, using a mixture of water and ethanol with trisodium citrate as a complexing agent can lead to the formation of hierarchical micro-particles and nano-tubes [].

A: this compound can act as a fuel additive, effectively reducing NOx, CO, and hydrocarbon emissions from diesel engines. A mass fraction of about 45 mg/L in diesel has been identified as a suitable concentration [].

A: Modifying polyallylamine resin (Sevelamer hydrochloride) with this compound significantly enhances its phosphate adsorption capacity, particularly in alkaline environments []. This makes it a potential candidate for water treatment applications.

A: Lanthanum oxide (La2O3) is obtained by the thermal decomposition of this compound. Calcination of the oxalate at temperatures around 1200 °C for 2 hours results in the formation of La2O3 [].

ANone: Lanthanum oxide derived from this compound can be used in various applications, including:

- Anode material in lithium-ion batteries: Lithium Lanthanum Titanate (LLTO) derived from this compound shows promise as an anode material due to its high conductivity and pseudocapacitive characteristics [].

A: Yes, Lanthanum can be efficiently recovered from spent FCC catalysts using hydrometallurgical processes. Acid leaching followed by selective precipitation with oxalic acid leads to high-purity this compound, which can be further processed to obtain Lanthanum oxide [].

A: Research indicates that Aspergillus niger can transform Lanthanum present in monazite into this compound []. This biomineralization process shows potential for the biorecovery of Lanthanum from natural sources.

A: Yes, gamma irradiation can influence the thermal decomposition of this compound, generally increasing the energy of activation required for the process [].

A: While this compound itself might not have direct biological applications, its interaction with biological systems is an area of interest. For instance, research shows that this compound nanorods exhibit fluorescence resonance energy transfer (FRET) with a naphthalimide derivative, suggesting potential applications in sensing antioxidant molecules [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。